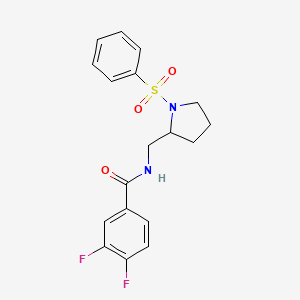

3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O3S/c19-16-9-8-13(11-17(16)20)18(23)21-12-14-5-4-10-22(14)26(24,25)15-6-2-1-3-7-15/h1-3,6-9,11,14H,4-5,10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXYSNQHKAVLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:

Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.

Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, often using reagents like phenylsulfonyl chloride in the presence of a base.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-difluorobenzoyl chloride with an amine precursor.

Coupling of the Intermediates: The final step involves coupling the pyrrolidine intermediate with the benzamide core under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The difluoro groups on the benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the difluoro groups.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Biological Studies: The compound can be used to study the effects of difluoro-substituted benzamides on various biological systems.

Chemical Biology: It can serve as a tool compound for probing the function of specific proteins or enzymes.

Industrial Applications: The compound may find use in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the phenylsulfonyl-pyrrolidine moiety contribute to its binding affinity and specificity. The compound may inhibit or activate its target by binding to the active site or allosteric sites, thereby modulating the target’s function.

Comparison with Similar Compounds

Fluorine Substitution Patterns

- The target compound ’s 3,4-difluoro substitution on the benzamide core likely enhances electron-withdrawing effects, improving binding to hydrophobic pockets in targets like TLR4 or kinases. In contrast, compound 22 (2,4-difluoro substitution) exhibits a LogP of -4.411, suggesting greater hydrophilicity, which may reduce cell permeability compared to the target compound .

- Example 53 () incorporates multiple fluorine atoms in a chromenone-pyrazolopyrimidine scaffold, demonstrating how fluorination can stabilize π-π interactions in kinase active sites .

Pyrrolidine Modifications

- Compound 22’s hydroxy/hydroxymethyl substituents increase polarity, favoring solubility but possibly limiting blood-brain barrier penetration .

- The BTK inhibitor in uses a but-2-ynoyl group on pyrrolidine, which may enhance covalent binding to cysteine residues in kinases, a feature absent in the target compound .

Biological Activity

3,4-Difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound belonging to the class of benzamides. It features a unique structure characterized by difluoro substitutions and a phenylsulfonyl-pyrrolidine moiety, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

| Property | Description |

|---|---|

| IUPAC Name | N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3,4-difluorobenzamide |

| Molecular Formula | C18H18F2N2O3S |

| Molecular Weight | 368.41 g/mol |

| InChI Key | InChI=1S/C18H18F2N2O3S/c19-16-9-8-13(11-17(16)20)18(23)21-12-14-5-4-10-22(14)26(24,25)15-6-2-1-3-7-15/h1-3,6-9,11,14H,4-5,10,12H2,(H,21,23) |

Pharmacological Properties

The biological activity of 3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has been investigated in various studies. Key findings include:

1. Anti-Cancer Activity

Research indicates that compounds with similar structures exhibit significant anti-cancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins.

2. Anti-inflammatory Effects

Studies have demonstrated that derivatives of benzamides can exert anti-inflammatory effects by:

- Inhibition of Cytokine Production : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

3. Neuroprotective Potential

The pyrrolidine moiety is often associated with neuroprotective effects:

- Mechanism : It may act as an inhibitor of neuronal apoptosis and oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of 3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide on various cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines (e.g., breast cancer MCF7 and lung cancer A549).

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, and how can intermediates be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with the preparation of the pyrrolidine scaffold. Cyclization reactions using amines and diketones are common, followed by sulfonylation to introduce the phenylsulfonyl group. Chlorination or fluorination steps (e.g., using POCl₃ or DAST) are critical for introducing fluorine substituents. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is essential to improve yields. For example, sulfonamide formation may require anhydrous conditions and coupling agents like EDCI/HOBt .

- Characterization : Post-synthesis, intermediates should be analyzed via HPLC (>95% purity) and NMR (¹H/¹³C, ¹⁹F for fluorine groups). Mass spectrometry (HRMS) confirms molecular weight .

Q. How can researchers validate the structural integrity of this compound, particularly the stereochemistry of the pyrrolidine ring?

- Methodology : X-ray crystallography is definitive for resolving stereochemistry. Alternatively, NOESY NMR can identify spatial proximities between protons on the pyrrolidine ring and adjacent groups. Computational modeling (e.g., DFT calculations) may predict preferred conformations .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s enzyme inhibition or receptor-binding activity?

- Target Selection : Prioritize enzymes or receptors with known affinity for benzamide or sulfonamide motifs (e.g., carbonic anhydrase, kinase inhibitors). Similar compounds have targeted bacterial proliferation pathways (e.g., acps-pptase enzymes) .

- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity studies. Dose-response curves (IC₅₀/EC₅₀) should include positive controls (e.g., acetazolamide for carbonic anhydrase) and negative controls (DMSO vehicle) .

- Data Contradictions : If conflicting activity data arise, verify assay conditions (pH, ionic strength) and compound stability (e.g., hydrolytic degradation of the sulfonamide group under acidic conditions) .

Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s pharmacological profile?

- Methodology :

- Core Modifications : Replace the difluorobenzamide moiety with other electron-withdrawing groups (e.g., trifluoromethyl) to assess impacts on lipophilicity (logP) and metabolic stability .

- Pyrrolidine Substitutions : Introduce methyl or hydroxy groups to the pyrrolidine ring to evaluate steric effects on target binding.

- In Silico Tools : Molecular docking (AutoDock Vina) predicts binding poses, while QSAR models correlate structural features with activity .

- Validation : Compare in vitro activity (e.g., enzyme inhibition) with pharmacokinetic parameters (e.g., plasma half-life in rodent models) .

Q. What analytical techniques are suitable for detecting environmental degradation products of this compound?

- Methodology : Use LC-MS/MS with electrospray ionization (ESI) to identify hydrolytic or oxidative byproducts. Accelerated degradation studies (e.g., exposure to UV light, H₂O₂) simulate environmental conditions. Reference standards for likely metabolites (e.g., de-fluorinated derivatives) are critical for quantification .

Data Reproducibility and Conflict Resolution

Q. How should researchers address discrepancies in reported biological activity across studies?

- Root Cause Analysis :

- Purity Variance : Confirm compound purity via orthogonal methods (e.g., NMR vs. LC-MS). Impurities >2% may skew activity .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and cross-validate results in independent labs.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.